molecular formula C6H5ClFNO2 B1374673 5-Fluoropyridine-2-carboxylic acid hydrochloride CAS No. 453566-94-4

5-Fluoropyridine-2-carboxylic acid hydrochloride

Cat. No.: B1374673
CAS No.: 453566-94-4
M. Wt: 177.56 g/mol
InChI Key: LMBXHNCCBIMEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoropyridine-2-carboxylic acid hydrochloride: is a fluorinated pyridine derivative. It is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications. The presence of a fluorine atom in the pyridine ring significantly alters its reactivity and properties compared to non-fluorinated analogs.

Mechanism of Action

Target of Action

Fluorinated pyridines, in general, are known to interact with various biological targets due to their unique physical, chemical, and biological properties .

Mode of Action

Fluoropyridines, as a class, are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . This suggests that 5-Fluoropyridine-2-carboxylic acid hydrochloride might interact with its targets in a unique manner, potentially leading to different biological effects.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, suggesting that they may affect multiple biochemical pathways .

Result of Action

The presence of fluorine atoms in the compound could potentially lead to unique biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyridine-2-carboxylic acid hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorine gas in the presence of a strong acid . Another approach involves the use of N-Fluoropyridinium salts as efficient precursors .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process .

Scientific Research Applications

Chemistry: 5-Fluoropyridine-2-carboxylic acid hydrochloride is used as a building block in organic synthesis. Its unique reactivity makes it valuable for creating complex molecules and studying reaction mechanisms .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated pyridines on biological systems.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its fluorinated structure enhances the stability and bioavailability of active ingredients in these products .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 6-Chloro-5-fluoropyridine-2-carboxylic acid

Comparison: Compared to other fluoropyridines, 5-Fluoropyridine-2-carboxylic acid hydrochloride is unique due to the position of the fluorine atom and the carboxylic acid group. This specific arrangement affects its reactivity and properties, making it suitable for particular applications in research and industry .

Properties

IUPAC Name

5-fluoropyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2.ClH/c7-4-1-2-5(6(9)10)8-3-4;/h1-3H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBXHNCCBIMEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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